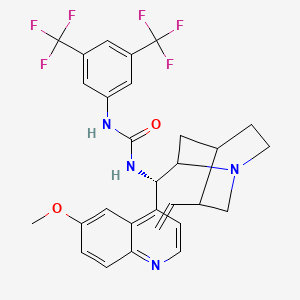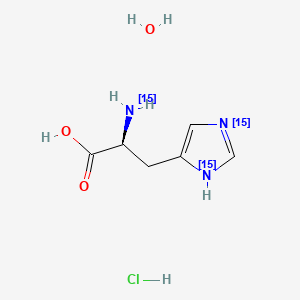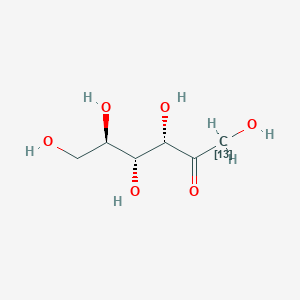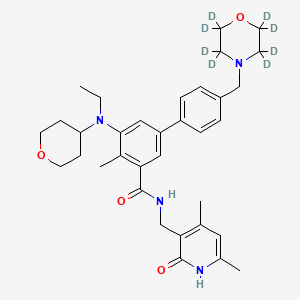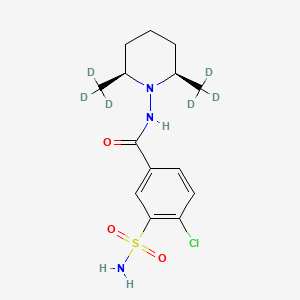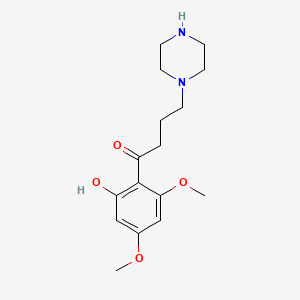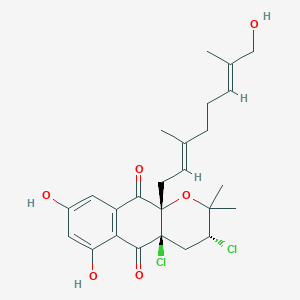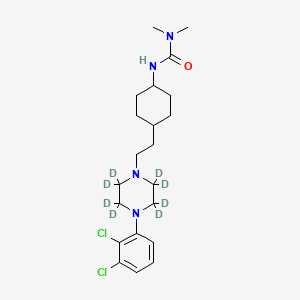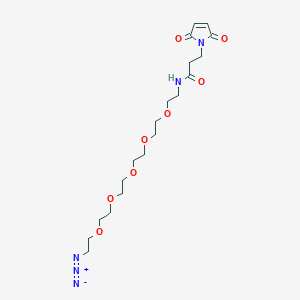
Azido-PEG5-maleimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azido-PEG5-maleimide is typically synthesized through a multi-step process involving the reaction of azido-PEG5-amine with maleimide-NHS ester. The reaction is carried out in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethyl formamide (DMF) under mild conditions. The progress of the reaction can be monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to ensure high yield and purity. The product is typically stored at -20°C to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Azido-PEG5-maleimide undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Addition Reactions: The maleimide group can react with thiol groups to form stable thioether bonds.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires a copper catalyst and an alkyne-containing compound.
Thiol-Maleimide Reaction: Involves a thiol-containing compound and is typically carried out at room temperature.
Major Products Formed
Triazoles: Formed from CuAAC reactions.
Thioethers: Formed from thiol-maleimide reactions.
Applications De Recherche Scientifique
Azido-PEG5-maleimide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, enabling the selective degradation of target proteins.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Industry: Used in the development of advanced materials and bioconjugation techniques.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
Azido-PEG3-maleimide: A shorter PEG-based linker with similar properties.
Azido-PEG5-amine: Lacks the maleimide group but can be used in similar applications.
Uniqueness
Azido-PEG5-maleimide is unique due to its longer PEG chain, which provides greater flexibility and solubility in aqueous solutions. This makes it particularly useful in applications requiring biocompatibility and stability.
Propriétés
Formule moléculaire |
C19H31N5O8 |
|---|---|
Poids moléculaire |
457.5 g/mol |
Nom IUPAC |
N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |
InChI |
InChI=1S/C19H31N5O8/c20-23-22-5-8-29-10-12-31-14-16-32-15-13-30-11-9-28-7-4-21-17(25)3-6-24-18(26)1-2-19(24)27/h1-2H,3-16H2,(H,21,25) |
Clé InChI |
YZWYDZWBIBNUJU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


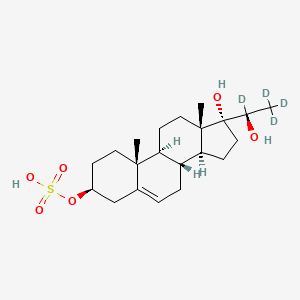
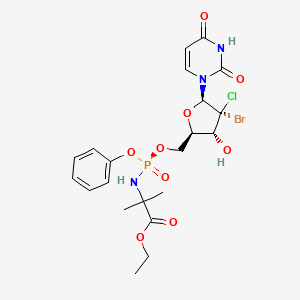
![5-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12418153.png)
